Cas no 87980-68-5 (Ingenol-5,20-acetonide-3-O-angelate)

Ingenol-5,20-acetonide-3-O-angelate structure
87980-68-5 structure
Product name:Ingenol-5,20-acetonide-3-O-angelate
CAS No:87980-68-5
MF:C28H38O6
Molecular Weight:470.597729206085
CID:858110

Ingenol-5,20-acetonide-3-O-angelate 化学的及び物理的性質

名前と識別子

    • Ingenol-5,20-acetonide-3-O-angelate
    • Ingenol 3-angelate 5,20-acetonide
    • Ingenol 5,20-Acetonide-3-O-angelate
    • Ingenol 5,20-acetonide 3-angelate
    • [(1S,6S,13S)-5-Hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16
    • [(1S,4S,6R,13S,14R,16R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01
    • 7H-6,9a-Methano-4H-cyclopenta[9,10]cyclopropa[5,6]cyclodeca[1,2-d]-1,3-dioxin, 2-butenoic acid deriv. (ZCI)
    • インチ: 1S/C28H38O6/c1-9-14(2)24(30)33-22-15(3)12-27-16(4)10-19-20(25(19,5)6)18(21(27)29)11-17-13-32-26(7,8)34-23(17)28(22,27)31/h9,11-12,16,18-20,22-23,31H,10,13H2,1-8H3/b14-9-/t16-,18+,19-,20+,22+,23-,27+,28-/m1/s1
    • InChIKey: STFFIQHUWFISBB-YCAZZORDSA-N
    • SMILES: O[C@@]12[C@@H](OC(=O)/C(/C)=C\C)C(C)=C[C@]31[C@H](C)C[C@H]1C([C@H]1[C@H](C=C1COC(C)(C)O[C@H]12)C3=O)(C)C

計算された属性

  • Exact Mass: 470.266839g/mol
  • Surface Charge: 0
  • XLogP3: 3
  • 水素結合ドナー数: 1
  • Hydrogen Bond Acceptor Count: 6
  • 回転可能化学結合数: 3
  • Exact Mass: 470.266839g/mol
  • 単一同位体質量: 470.266839g/mol
  • Topological Polar Surface Area: 82.1Ų
  • Heavy Atom Count: 34
  • 複雑さ: 1050
  • 同位体原子数: 0
  • 原子立体中心数の決定: 7
  • 未定義の原子立体中心の数: 1
  • Defined Bond Stereocenter Count: 1
  • 不確定化学結合立体中心数: 0
  • Covalently-Bonded Unit Count: 1
  • 分子量: 470.6

じっけんとくせい

  • Color/Form: Powder
  • 密度みつど: 1.21±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubility: ほとんど溶けない(0.026 g/l)(25ºC)、
  • PSA: 82.06000
  • LogP: 4.13060

Ingenol-5,20-acetonide-3-O-angelate Security Information

  • 储存条件:Powder -20°C 3 years In solvent -80°C 6 months   -20°C 1 month

Ingenol-5,20-acetonide-3-O-angelate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
I876819-5mg
Ingenol-5,20-acetonide-3-O-angelate
87980-68-5 ≥98%
5mg
¥8,208.00 2022-01-13
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce51274-5mg
Ingenol-5,20-acetonide-3-O-angelate (Ingenol 5,20-acetonide 3-angelate)
87980-68-5 98%
5mg
¥7132.00 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TQ0316-5 mg
Ingenol-5,20-acetonide-3-O-angelate
87980-68-5
5mg
¥5887.00 2022-04-26
MedChemExpress
HY-N0870-5mg
Ingenol-5,20-acetonide-3-O-angelate
87980-68-5 98.18%
5mg
¥6500 2023-08-31
eNovation Chemicals LLC
Y1244843-1mg
Ingenol-5,20-acetonide-3-O-angelate
87980-68-5 98%
1mg
$360 2024-06-06
MedChemExpress
HY-N0870-10mM*1mLinDMSO
Ingenol-5,20-acetonide-3-O-angelate
87980-68-5 98.18%
10mM*1mLinDMSO
¥6260 2023-07-26
TargetMol Chemicals
TQ0316-20 mg
Ingenol-5,20-acetonide-3-O-angelate
87980-68-5 97.11%
20mg
¥ 4,750 2023-07-11
1PlusChem
1P00GUPA-5mg
Ingenol-5,20-acetonide-3-O-angelate
87980-68-5 98%
5mg
$729.00 2025-02-27
A2B Chem LLC
AH85486-5mg
Ingenol-5,20-acetonide-3-O-angelate
87980-68-5 98%
5mg
$640.00 2024-04-19
1PlusChem
1P00GUPA-1mg
Ingenol-5,20-acetonide-3-O-angelate
87980-68-5 98%
1mg
$219.00 2025-02-27

Ingenol-5,20-acetonide-3-O-angelate 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  15 °C; 40 min, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Synthesis and cytotoxicity against K562 cells of 3-O-Angeloyl-20-O-acetyl ingenol, a derivative of ingenol mebutate
Liu, Ming; et al, International Journal of Molecular Sciences, 2016, 17(8), 1348/1-1348/16

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ,  Xylene ;  1 h, rt
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  10 - 15 °C; 30 min, rt
Reference
Semisynthesis of ingenol 3-angelate (PEP005): efficient stereoconservative angeloylation of alcohols
Liang, Xifu; et al, Synlett, 2012, 23(18), 2647-2652

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid ;  20 min, rt
2.1 Reagents: Cesium carbonate Solvents: Acetonitrile ;  2 h, rt
Reference
Total synthesis of natural derivatives and artificial analogs of 13-oxyingenol and their biological evaluation
Ohyoshi, Takayuki; et al, Organic & Biomolecular Chemistry, 2016, 14(48), 11426-11437

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  1 d, rt
Reference
Semisynthesis of ingenol 3-angelate (PEP005): efficient stereoconservative angeloylation of alcohols
Liang, Xifu; et al, Synlett, 2012, 23(18), 2647-2652

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Toluene ;  22 h, 100 °C
Reference
Semisynthesis of ingenol 3-angelate (PEP005): efficient stereoconservative angeloylation of alcohols
Liang, Xifu; et al, Synlett, 2012, 23(18), 2647-2652

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ,  Xylene ;  1 h, rt
2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  1 d, rt
Reference
Semisynthesis of ingenol 3-angelate (PEP005): efficient stereoconservative angeloylation of alcohols
Liang, Xifu; et al, Synlett, 2012, 23(18), 2647-2652

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid monohydrate Solvents: Acetone ;  2 h, rt
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  15 °C; 40 min, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Synthesis and cytotoxicity against K562 cells of 3-O-Angeloyl-20-O-acetyl ingenol, a derivative of ingenol mebutate
Liu, Ming; et al, International Journal of Molecular Sciences, 2016, 17(8), 1348/1-1348/16

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Pyridine ;  2 d, rt
Reference
Semisynthesis of ingenol 3-angelate (PEP005): efficient stereoconservative angeloylation of alcohols
Liang, Xifu; et al, Synlett, 2012, 23(18), 2647-2652

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid ;  1.5 h, rt
2.1 Reagents: Pyridine ;  2 d, rt
Reference
Semisynthesis of ingenol 3-angelate (PEP005): efficient stereoconservative angeloylation of alcohols
Liang, Xifu; et al, Synlett, 2012, 23(18), 2647-2652

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  4 min, 3 - 6 °C; 45 min, 2 °C
2.1 Reagents: Sodium bicarbonate Solvents: Toluene ;  22 h, 100 °C
Reference
Semisynthesis of ingenol 3-angelate (PEP005): efficient stereoconservative angeloylation of alcohols
Liang, Xifu; et al, Synlett, 2012, 23(18), 2647-2652

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Chloroform-d ;  20 °C
Reference
Semisynthesis of ingenol 3-angelate (PEP005): efficient stereoconservative angeloylation of alcohols
Liang, Xifu; et al, Synlett, 2012, 23(18), 2647-2652

Ingenol-5,20-acetonide-3-O-angelate Raw materials

Ingenol-5,20-acetonide-3-O-angelate Preparation Products

Ingenol-5,20-acetonide-3-O-angelate 関連文献

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